

# Assessing the Translational Relevance of GLPG3970 Preclinical Data: A Comparative Guide

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## Compound of Interest

Compound Name: GLPG3970

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This guide provides a comparative analysis of the preclinical data for **GLPG3970**, a first-in-class dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3, in the context of other therapeutic agents for inflammatory diseases. By presenting available experimental data, detailed methodologies, and visualizing key biological pathways and workflows, this document aims to facilitate an objective assessment of **GLPG3970**'s translational potential.

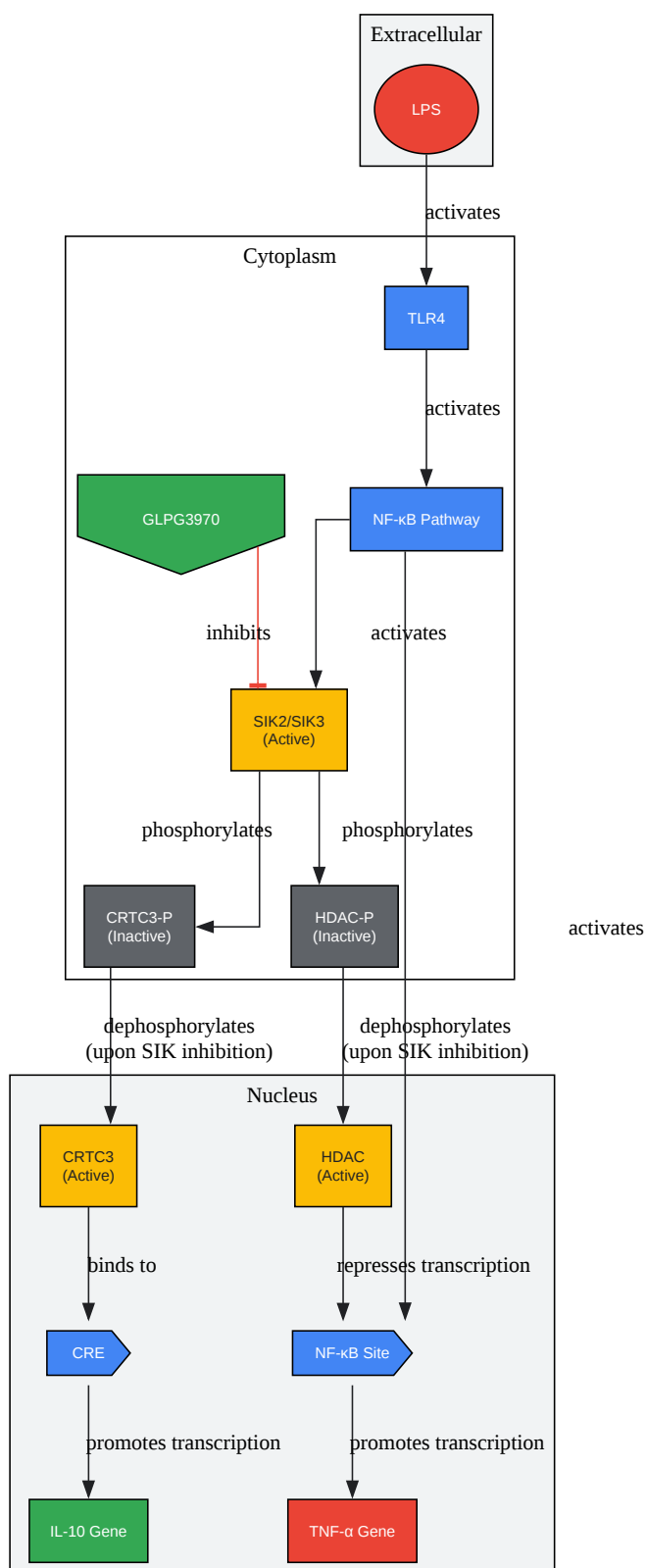
## Executive Summary

**GLPG3970** is a selective SIK2/SIK3 inhibitor that has demonstrated a dual mechanism of action in preclinical studies, concurrently suppressing pro-inflammatory cytokines while enhancing the production of anti-inflammatory mediators.[1][2] This profile suggests a potential therapeutic benefit in autoimmune and inflammatory conditions such as rheumatoid arthritis (RA) and psoriatic arthritis (PsA). Preclinical investigations in murine models of arthritis have shown that **GLPG3970** can reduce disease severity, with efficacy at higher doses being comparable to an anti-TNF agent.[2] However, the translation of these promising preclinical findings into clinical efficacy has been met with challenges, as Phase 2a studies in RA and ulcerative colitis did not meet their primary endpoints, leading to a strategic shift towards backup compounds by the developer.[3][4] This guide will delve into the preclinical data that supported the initial development of **GLPG3970** and compare it with data from a pan-SIK

inhibitor (YKL-05-099) and an established JAK inhibitor (Tofacitinib) to provide a comprehensive perspective on its translational relevance.

## Mechanism of Action: SIK2/SIK3 Inhibition

Salt-inducible kinases (SIKs) are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in regulating inflammatory responses in immune cells.[5][6] SIKs, particularly SIK2 and SIK3, phosphorylate and thereby inactivate transcriptional co-activators such as CRTC3 (CREB-regulated transcription coactivator 3) and class IIa histone deacetylases (HDACs).[5][6] Inactivated CRTC3 and HDACs are sequestered in the cytoplasm. Inhibition of SIK2 and SIK3 by **GLPG3970** leads to the dephosphorylation and nuclear translocation of these transcriptional regulators. In the nucleus, dephosphorylated CRTC3 promotes the expression of anti-inflammatory cytokines like IL-10, while dephosphorylated class IIa HDACs can suppress the expression of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-12.[5]



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**Caption:** SIK2/SIK3 Signaling Pathway in Immune Cells.

## Comparative Preclinical Data

The following tables summarize the available preclinical data for **GLPG3970** and its comparators. It is important to note that these data are compiled from different studies and direct head-to-head comparisons should be made with caution.

### In Vitro Kinase and Cellular Activity

Compound	Target	IC50 (nM)	Cellular Assay	IC50/EC50 (nM)	Reference
GLPG3970	SIK1	282.8	LPS-stimulated human whole blood (TNF- $\alpha$ inhibition)	~231 (in monocytes)	<a href="#">[7]</a>
SIK2	7.8	LPS-stimulated human whole blood (IL-10 induction)	Dose-dependent increase	<a href="#">[7]</a>	
SIK3	3.8				
YKL-05-099	SIK1	~10	Zymosan-stimulated BMDCs (IL-10 induction)	EC50 = 460	<a href="#">[8]</a>
SIK2	~40				
SIK3	~30				
Tofacitinib	JAK1	1.2	IL-2 stimulated T-cells (pSTAT5 inhibition)	10	<a href="#">[9]</a>
JAK2	20				
JAK3	1				

## In Vivo Efficacy in Murine Arthritis Models

### GLPG3970 in Collagen-Induced Arthritis (CIA)[\[2\]](#)

Treatment Group	Dose	Mean Clinical Score (Arbitrary Units)	Reduction in Larsen Score	Reduction in Anti-Collagen Abs
Vehicle	-	Not specified	-	-
GLPG3970 (low dose)	Not specified	Not specified	Not specified	Not specified
GLPG3970 (mid dose)	Not specified	Not specified	Not specified	Not specified
GLPG3970 (high dose)	Not specified	"Reduced clinical score"	"Reduced"	"Reduced"
Enbrel® (anti-TNF)	Not specified	"Comparable to high dose GLPG3970"	Not specified	Not specified

### GLPG3970 in IL-23-Induced Psoriatic Arthritis (PsA) Model[\[2\]](#)

Treatment Group	Dose	Mean Clinical Score (Arbitrary Units)	Reduction in Osteophyte Formation
Vehicle	-	Not specified	-
GLPG3970	Three doses tested	"Decreased clinical score"	"Decreased"

### YKL-05-099 in Collagen-Induced Arthritis (CIA)[\[10\]](#)[\[11\]](#)

Treatment Group	Dose	Mean Clinical Score (Arbitrary Units)
Vehicle	-	~10-12
YKL-05-099	20 mg/kg	~4-6

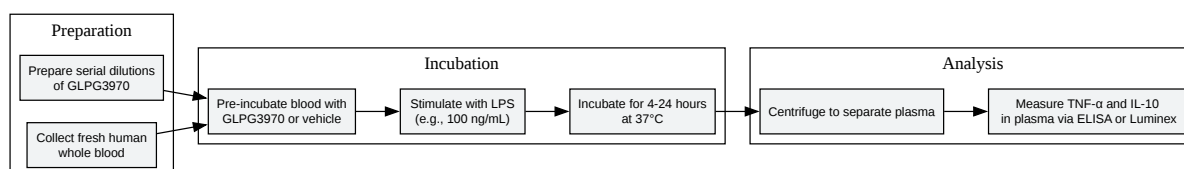
Tofacitinib in Collagen-Induced Arthritis (CIA)[[12](#)]

Treatment Group	Dosing Regimen	Efficacy (% reduction in arthritis score)
Tofacitinib	Continuous subcutaneous infusion	Dose-dependent reduction
Tofacitinib	Oral once or twice daily	Dose-dependent reduction

## Experimental Protocols

### In Vitro LPS-Stimulated Human Whole Blood Assay

This assay is designed to assess the effect of a compound on the production of inflammatory cytokines in a physiologically relevant ex vivo system.



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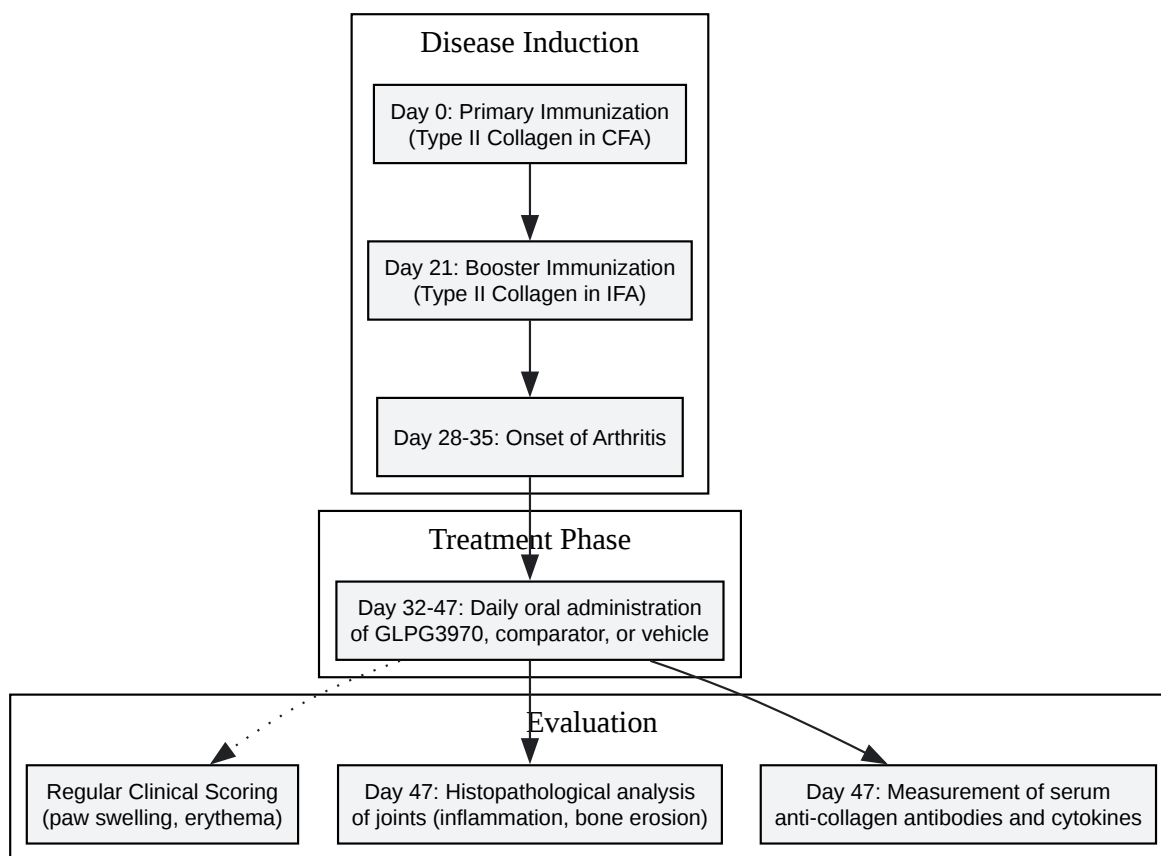
**Caption:** Workflow for LPS-stimulated whole blood assay.

Detailed Methodology:

- **Blood Collection:** Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., heparin).[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- **Compound Preparation:** **GLPG3970** is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
- **Incubation:** Aliquots of whole blood are pre-incubated with varying concentrations of **GLPG3970** or vehicle control for a specified period (e.g., 30 minutes) at 37°C.[\[13\]](#)[\[17\]](#)
- **Stimulation:** Lipopolysaccharide (LPS) from E. coli is added to the blood samples to a final concentration typically ranging from 1 ng/mL to 1 µg/mL to induce an inflammatory response.[\[15\]](#)
- **Incubation:** The samples are incubated for a period of 4 to 24 hours at 37°C with gentle agitation.[\[14\]](#)[\[15\]](#)[\[17\]](#)
- **Plasma Separation:** Following incubation, the blood is centrifuged to separate the plasma.
- **Cytokine Measurement:** The concentrations of TNF-α and IL-10 in the plasma supernatant are quantified using commercially available ELISA or multiplex immunoassay (e.g., Luminex) kits.[\[14\]](#)

## In Vivo Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used preclinical model for rheumatoid arthritis, as it shares many pathological and immunological features with the human disease.[\[1\]](#)[\[12\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)



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**Caption:** Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

#### Detailed Methodology:

- Animals: Male DBA/1J mice, which are highly susceptible to CIA, are typically used at an age of 8-10 weeks.[1][18]
- Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).[1][18]



- **Booster Immunization (Day 21):** A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[1][18]
- **Treatment:** Prophylactic or therapeutic treatment regimens can be employed. For **GLPG3970**, a therapeutic regimen was used, with oral administration of the compound or vehicle starting from day 32 and continuing until day 47.[2]
- **Clinical Assessment:** The severity of arthritis is monitored regularly (e.g., 3 times per week) by scoring each paw for signs of inflammation (erythema and swelling) on a scale of 0 to 4. The scores for all paws are summed to give a total clinical score per mouse (maximum score of 16).[18]
- **Histopathology:** At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin to assess synovial inflammation, pannus formation, and cartilage and bone erosion. A scoring system such as the Larsen score can be used to quantify joint damage.[2]
- **Biomarker Analysis:** Blood samples are collected to measure serum levels of anti-type II collagen antibodies and inflammatory cytokines by ELISA.[2]

## Discussion of Translational Relevance

The preclinical data for **GLPG3970** provided a strong rationale for its development as a novel anti-inflammatory agent. The dual mechanism of inhibiting pro-inflammatory cytokine production (TNF- $\alpha$ ) while promoting anti-inflammatory cytokine production (IL-10) is a desirable feature for treating autoimmune diseases.[1] The in vivo efficacy in established arthritis models, with a therapeutic effect comparable to an anti-TNF agent at the highest dose, further supported its potential.[2]

However, the lack of success in Phase 2a clinical trials for rheumatoid arthritis and ulcerative colitis highlights the significant challenges in translating preclinical findings to human diseases. [3][4] Several factors could contribute to this discrepancy:

- **Pharmacokinetics and Pharmacodynamics (PK/PD):** While **GLPG3970** showed a dose-dependent effect in preclinical models, achieving and sustaining the optimal therapeutic exposure in humans without dose-limiting toxicities may have been challenging.[4]

- **Complexity of Human Disease:** The murine models of arthritis, while valuable, may not fully recapitulate the heterogeneity and complexity of human rheumatoid arthritis and other inflammatory conditions.
- **Target Engagement in Humans:** The level and duration of SIK2/SIK3 inhibition required for clinical efficacy in humans may differ from that predicted by preclinical models.

The comparison with other SIK inhibitors, such as the pan-SIK inhibitor YKL-05-099, suggests that targeting the SIK pathway remains a promising strategy. YKL-05-099 has also demonstrated *in vivo* efficacy in inflammatory models, including a reduction in clinical scores in a CIA model.<sup>[3][10][11]</sup> The development of more selective or next-generation SIK inhibitors may yet yield clinically successful therapeutics.

Comparison with established therapies like the JAK inhibitor tofacitinib, which has a different mechanism of action but targets overlapping cytokine pathways, provides a benchmark for efficacy. Tofacitinib has demonstrated robust efficacy in both preclinical models and clinical trials.<sup>[9][12][21]</sup>

## Conclusion

The preclinical data for **GLPG3970** showcased a promising and novel mechanism of action for the treatment of inflammatory diseases. The compound demonstrated potent and selective inhibition of SIK2 and SIK3, leading to a favorable immunomodulatory profile *in vitro* and efficacy in *in vivo* models of arthritis. However, the subsequent lack of clinical efficacy underscores the inherent risks and complexities of drug development. The preclinical data, when viewed in isolation, provided a compelling case for clinical investigation. Yet, the translational gap between these models and human disease proved to be a significant hurdle. This case serves as a valuable lesson in drug development, emphasizing the need for a deep understanding of the target biology in the context of human disease and the importance of robust translational biomarkers to guide clinical development. The exploration of the SIK pathway as a therapeutic target remains a valid and intriguing area for future research.

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## References

- 1. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 2. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor GLPG3970 in Models of Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 3. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of salt-inducible kinases resolves autoimmune arthritis by promoting macrophage efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.virginia.edu [med.virginia.edu]
- 14. Reproducibility of LPS-Induced ex vivo Cytokine Response of Healthy Volunteers Using a Whole Blood Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chondrex.com [chondrex.com]
- 19. resources.amsbio.com [resources.amsbio.com]

- 20. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
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